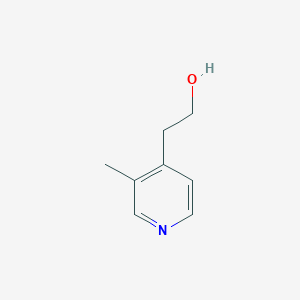

2-(3-Methylpyridin-4-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-6-9-4-2-8(7)3-5-10/h2,4,6,10H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYHGEQTCVTNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Methylpyridin 4 Yl Ethan 1 Ol and Its Structural Analogs

Retrosynthetic Analysis of the Pyridine-Ethanol Framework

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. The primary disconnections for the 2-(3-Methylpyridin-4-yl)ethan-1-ol framework are typically made at the C-C bond between the pyridine (B92270) ring and the ethanol (B145695) side chain, or at the C-O bond of the ethanol group.

A common retrosynthetic approach for ethers involves disconnecting the C-O bond. For instance, the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) can be conceptually broken down into an alkyl halide and an alkoxide anion. amazonaws.com Similarly, for esters and amides, the disconnection is usually made next to the heteroatom (N or O). amazonaws.com

In the context of this compound, a key disconnection would be between the pyridine ring and the two-carbon side chain. This suggests a strategy where a pre-functionalized pyridine derivative is coupled with a two-carbon synthon. Alternatively, the ethanol functional group can be disconnected, implying the functionalization of a pre-existing ethyl side chain on the pyridine ring.

Conventional Synthetic Approaches

Traditional methods for synthesizing pyridine-ethanol derivatives often involve multi-step sequences that can be broadly categorized into two main strategies: functionalization of a pre-formed pyridine ring or elaboration of the ethanolic side chain.

Strategies Involving Pyridine Ring Functionalization

This approach starts with a pre-existing pyridine ring, which is then modified to introduce the desired substituents. The synthesis of the pyridine ring itself is a well-established field, with classic methods like the Hantzsch synthesis, which typically involves a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.org However, for more complex pyridines, it is common to start with a commercially available pyridine derivative and functionalize it. acsgcipr.org

A prevalent method for producing pyridine-ethanol derivatives involves the methylolation reaction of pyridine bases with formaldehyde. google.com Another strategy involves the Chichibabin pyridine synthesis, which uses condensation reactions of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives, though it often suffers from low yields. wikipedia.org

The introduction of substituents onto an existing pyridine ring can be achieved through various reactions. For instance, 2-substituted pyridines can be obtained by reacting pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride. organic-chemistry.org The functionalization of the C-4 position of the pyridine ring is also a significant area of research. digitellinc.com

Strategies Involving Ethanolic Side Chain Elaboration

This strategy focuses on building the ethanol side chain onto a pyridine core. This can involve the reaction of a pyridine derivative with a suitable two-carbon building block. For example, the synthesis of 5-ethyl pyridin-2-ethanol analogs has been reported, demonstrating the construction of the side chain. researchgate.net

A common method for side-chain elaboration is the reaction of an organometallic pyridine derivative with an epoxide, which introduces a two-carbon alcohol chain. The acidity of benzylic hydrogens on substituted pyridines can be exploited to generate carbanions, which can then react with electrophiles to extend the side chain. pearson.compearson.com

The synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate for the drug Etoricoxib, provides a relevant example of side-chain construction. rsc.orggoogle.comgoogle.comchemicalbook.com This synthesis often involves the coupling of a substituted pyridine with a phenylacetic acid derivative. google.com

Green Chemistry and Sustainable Synthetic Strategies

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly being applied to the synthesis of pyridine derivatives. jk-sci.comprimescholars.com Key aspects include maximizing atom economy and utilizing environmentally benign reaction conditions. jk-sci.comprimescholars.comnitrkl.ac.in

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. jocpr.comorganic-chemistry.orgtandfonline.comacs.org This technique has been successfully applied to the synthesis of various pyridine derivatives.

For example, a one-pot, solvent-free synthesis of 2,4,6-trisubstituted pyridines has been achieved under microwave irradiation. jocpr.com Microwave-assisted Bohlmann-Rahtz pyridine synthesis has also been shown to provide superior yields in shorter times compared to conventional heating. organic-chemistry.org The synthesis of diversely substituted quinoline-based dihydropyridopyrimidines and dihydropyrazolopyridines has also been efficiently carried out using microwave irradiation. acs.org

| Reaction | Conditions | Yield | Reference |

| Synthesis of trisubstituted pyridine-3-carbonitriles | Microwave, 130-140°C, 10-30 min | 49-90% | jocpr.com |

| Bohlmann-Rahtz pyridine synthesis | Microwave, 170°C, 10-20 min | up to 98% | organic-chemistry.org |

| Synthesis of dihydropyridine (B1217469) derivatives | Microwave | - | tandfonline.com |

| Synthesis of imidazo[1,5-a]pyridinium salts | Microwave, 155°C, 50 min | 48% | mdpi.com |

| Synthesis of dihydropyridopyrimidines | Microwave, 125-135°C, 8-20 min | - | acs.org |

This table summarizes various microwave-assisted synthetic methods for pyridine derivatives, highlighting the reaction conditions and reported yields.

Atom-Economical and Solvent-Free Methodologies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jk-sci.comprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are central to green chemistry. jk-sci.com

Solvent-free reactions are another key aspect of sustainable synthesis, as they eliminate the environmental and economic costs associated with solvent use and disposal. researchgate.netrsc.org For instance, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed through the C-H functionalization of pyridine N-oxides. rsc.org

Catalytic Approaches (e.g., Metal-Catalyzed, Organocatalytic)

Catalytic methods offer efficient and selective routes to this compound and its analogs. These approaches often involve the use of transition metal complexes or small organic molecules as catalysts, enabling transformations that are otherwise difficult to achieve.

One plausible and widely used metal-catalyzed approach is the Grignard reaction . This method typically involves the reaction of a suitable Grignard reagent with a carbonyl compound. For the synthesis of this compound, one potential route starts from 3-methyl-4-cyanopyridine. The cyano group can be reacted with a Grignard reagent like methylmagnesium bromide to form a ketone intermediate, 3-methyl-4-acetylpyridine, after hydrolysis. Subsequent reduction of this ketone would yield the desired alcohol. Studies on the reaction of 3-cyanopyridine (B1664610) with Grignard reagents have shown that the reaction can be influenced by both Coulombic forces and frontier orbital interactions, which can affect the regioselectivity of the addition. sioc-journal.cn

Another significant metal-catalyzed method is the reduction of a corresponding carbonyl precursor , such as 3-methyl-4-acetylpyridine. The synthesis of 3-acetylpyridine (B27631) itself can be achieved through a gas-phase reaction of a pyridinecarboxylic ester with acetic acid over a titanium dioxide-based catalyst. google.comgoogle.com The subsequent catalytic hydrogenation of the acetylpyridine to the corresponding ethanol is a well-established transformation. acs.org Various catalysts can be employed for this reduction, with nickel-based catalysts showing promise in the hydrogenation of pyridyl-methyl ketone oximes, indicating their potential for reducing the carbonyl group selectively. documentsdelivered.com

More advanced catalytic strategies include the reductive hydroxymethylation of pyridines . For instance, iridium-catalyzed reductive hydroxymethylation has been successfully applied to 4-heteroarylpyridines, although it was noted that 4-arylpyridines were not sufficiently electron-poor for this transformation to proceed smoothly. sioc-journal.cnacs.orgmnstate.edu This suggests that the electronic properties of the pyridine ring are crucial for the success of such catalytic cycles.

Organocatalysis also presents a viable, metal-free alternative for the synthesis of functionalized pyridines. While direct organocatalytic synthesis of this compound is not extensively documented, organocatalytic methods for the synthesis of various pyridine derivatives are known. For example, direct organocatalytic chemoselective synthesis of pharmaceutically active 1,2,3-triazoles has been developed, showcasing the power of organocatalysis in heterocyclic chemistry. nih.gov Such principles could potentially be adapted for the synthesis of the target molecule.

A summary of potential catalytic routes is presented in the table below.

| Catalytic Approach | Starting Material | Key Intermediate | Potential Catalyst | Reference |

|---|---|---|---|---|

| Grignard Reaction & Reduction | 3-Methyl-4-cyanopyridine | 3-Methyl-4-acetylpyridine | Grignard Reagent (e.g., CH₃MgBr) followed by a reducing agent (e.g., NaBH₄) | sioc-journal.cn |

| Catalytic Hydrogenation | 3-Methyl-4-acetylpyridine | - | Nickel, Palladium, or Platinum-based catalysts | acs.orgdocumentsdelivered.com |

| Reductive Hydroxymethylation | 3-Methylpyridine (B133936) | - | Iridium complexes | sioc-journal.cnacs.orgmnstate.edu |

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The ethanol moiety in this compound contains a stereocenter, making the synthesis of enantiomerically pure chiral derivatives a significant challenge and a topic of interest. While specific literature on the stereoselective synthesis of this particular compound is limited, general principles of asymmetric synthesis can be applied.

A common strategy for obtaining chiral alcohols is the asymmetric reduction of a prochiral ketone . In the context of this compound, this would involve the enantioselective reduction of 3-methyl-4-acetylpyridine. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. For example, catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, have been extensively used for the asymmetric hydrogenation of ketones to produce chiral alcohols with high enantiomeric excess.

Another approach is the use of chiral Grignard reagents or the addition of achiral Grignard reagents to carbonyl compounds in the presence of a chiral ligand or auxiliary . This can induce facial selectivity in the nucleophilic attack on the carbonyl carbon, leading to the formation of one enantiomer in excess.

While no direct examples for this compound are readily available, the successful asymmetric synthesis of other chiral pyridine derivatives provides a strong basis for the feasibility of such approaches.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants.

In Grignard reactions , the choice of solvent is critical, with ethers like diethyl ether or tetrahydrofuran (B95107) (THF) being commonly used to stabilize the Grignard reagent. leah4sci.comwikipedia.org The temperature must be carefully controlled to prevent side reactions. Activating the magnesium metal, for instance by using iodine or 1,2-dibromoethane, can be crucial for initiating the reaction. wikipedia.org

For catalytic hydrogenations , the choice of catalyst and support can significantly impact the selectivity and yield. For instance, in the synthesis of methylpyridines, catalysts with different compositions of cadmium oxide and chromium oxide on a kaolin (B608303) support showed varying efficiencies. semanticscholar.org The reaction temperature is another critical parameter, with higher temperatures sometimes leading to increased by-product formation. semanticscholar.org In the synthesis of 3-acetylpyridine, a precursor to the target molecule, using a highly porous alumina-silica support for the titanium dioxide catalyst was found to improve selectivity. google.com

The following table summarizes key parameters that can be optimized for different synthetic routes.

| Synthetic Route | Parameter to Optimize | Typical Conditions/Considerations | Expected Outcome | Reference |

|---|---|---|---|---|

| Grignard Reaction | Solvent | Anhydrous ethers (e.g., THF, diethyl ether) | Stabilization of Grignard reagent, improved yield | leah4sci.comwikipedia.org |

| Temperature | Low to ambient temperature | Minimization of side reactions | - | |

| Magnesium Activation | Iodine, 1,2-dibromoethane | Initiation of Grignard formation | - | |

| Catalytic Hydrogenation | Catalyst | Ni, Pd, Pt on supports like carbon or alumina | High conversion and selectivity | acs.orgdocumentsdelivered.com |

| Temperature | Varied based on catalyst and substrate | Balancing reaction rate and selectivity | semanticscholar.org | |

| Pressure | Typically elevated hydrogen pressure | Ensuring sufficient hydrogen for reduction | - |

Chemical Transformations and Reactivity of 2 3 Methylpyridin 4 Yl Ethan 1 Ol

Reactions at the Hydroxyl Moiety

The ethan-1-ol side chain attached to the pyridine (B92270) ring at the 4-position exhibits typical reactions of a primary alcohol. These transformations are fundamental in modifying the side chain to introduce new functional groups and extend the carbon skeleton.

Esterification and Etherification

The hydroxyl group of 2-(3-Methylpyridin-4-yl)ethan-1-ol can be readily converted into esters and ethers through established synthetic protocols.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. This reaction is typically catalyzed by a strong acid. These ester derivatives can be valuable as prodrugs in medicinal chemistry. evitachem.com

Etherification , such as in the Williamson ether synthesis, can also be achieved. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. This process yields an ether derivative. organic-chemistry.org

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄) | Ester (R-COO-CH₂CH₂-Py) |

| Esterification | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Ester (R-COO-CH₂CH₂-Py) |

| Etherification | Alkyl Halide (R-X) | 1. Strong Base (e.g., NaH) 2. R-X | Ether (R-O-CH₂CH₂-Py) |

Note: "Py" represents the 3-methylpyridin-4-yl moiety. Data is illustrative of general transformations.

Oxidation and Reduction Pathways

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. evitachem.com

Partial oxidation to the corresponding aldehyde, 2-(3-methylpyridin-4-yl)acetaldehyde, can be accomplished using milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC). libretexts.org This reaction is typically carried out in an anhydrous solvent to prevent overoxidation. nih.gov

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ and H₂SO₄), will oxidize the primary alcohol all the way to the carboxylic acid, 2-(3-methylpyridin-4-yl)acetic acid. evitachem.com

The reduction of the hydroxyl group itself is not a typical transformation. However, the carbonyl group of the corresponding aldehyde or ketone can be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com

Table 2: Oxidation of the Hydroxyl Moiety

| Product | Oxidizing Agent | Conditions |

|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup |

| Carboxylic Acid | Chromium Trioxide (CrO₃) in H₂SO₄ | Acetone (Jones oxidation) |

Data is based on general oxidation reactions of primary alcohols.

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group, and therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy is to convert the alcohol into a tosylate ester by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. masterorganicchemistry.comreddit.com The resulting tosylate is an excellent leaving group and can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction. nih.govntu.ac.uk

This two-step sequence allows for the introduction of a wide range of functional groups at the terminal position of the ethyl side chain.

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. When EAS does occur, it typically directs the incoming electrophile to the 3-position (meta to the nitrogen).

In this compound, the ring is substituted with a methyl group at the 3-position and an ethan-1-ol group at the 4-position. The 3-methyl group is an activating, ortho-para director, while the 4-(ethan-1-ol) group is a weakly deactivating, ortho-para director. The combined effect of these groups directs electrophilic attack to the positions ortho and para to the activating methyl group, which are the 2-, 5-, and 6-positions. The most likely positions for substitution would be the 2- and 6-positions, which are ortho to both the nitrogen (deactivating) and one of the activating/directing groups.

Typical EAS reactions like nitration and halogenation would require harsh conditions. wikipedia.orgorganicchemistrytutor.com For instance, halogenation may require a Lewis acid catalyst to generate a sufficiently strong electrophile. wikipedia.org

Nucleophilic Aromatic Substitution

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). wikipedia.org For a successful NAS reaction, a good leaving group, such as a halide, must be present on the ring. libretexts.orglibretexts.org

In the case of this compound, the 4-position is occupied. Therefore, if a leaving group were present at the 2- or 6-position, it could be displaced by a strong nucleophile.

A notable NAS reaction that does not require a pre-installed leaving group is the Chichibabin reaction. wikipedia.org This reaction involves treating the pyridine derivative with a strong nucleophilic amide, such as sodium amide (NaNH₂), to directly install an amino group at the 2- or 6-position, with the expulsion of a hydride ion. wikipedia.orgscientificupdate.com The reaction is regioselective for the positions ortho to the ring nitrogen. youtube.com For a substituted pyridine like 3,4-dimethylpyridine, amination has been shown to occur at both the 2- and 6- (or 5-) positions. google.com A similar outcome could be expected for this compound, potentially yielding a mixture of 2-amino and 6-amino derivatives.

N-Functionalization (e.g., N-Oxidation, N-Alkylation)

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic center, susceptible to reactions with various electrophiles. This reactivity allows for straightforward N-functionalization, including N-oxidation and N-alkylation.

N-Oxidation: The pyridine nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid, m-CPBA), or Caro's acid. The resulting N-oxide exhibits altered electronic properties compared to the parent pyridine, which can influence the reactivity of the ring and its substituents.

N-Alkylation: The nucleophilic nitrogen can also react with alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl sulfates, to yield quaternary pyridinium salts. This reaction introduces a positive charge on the nitrogen atom, significantly modifying the molecule's properties and subsequent reactivity.

A summary of expected reagents for N-functionalization is presented below:

| Transformation | Reagent Class | Specific Examples | Expected Product |

| N-Oxidation | Peroxy Acids | m-Chloroperoxybenzoic acid (m-CPBA) | 2-(3-Methyl-1-oxido-pyridin-1-ium-4-yl)ethan-1-ol |

| Other Oxidants | Hydrogen Peroxide, Caro's Acid | 2-(3-Methyl-1-oxido-pyridin-1-ium-4-yl)ethan-1-ol | |

| N-Alkylation | Alkyl Halides | Methyl Iodide, Benzyl Bromide | 4-(2-Hydroxyethyl)-1,3-dimethylpyridin-1-ium salt |

Transformations of the Ethyl Linker

The ethyl alcohol substituent at the 4-position of the pyridine ring offers a versatile handle for a variety of chemical modifications. The primary alcohol group is the principal site of reactivity on this linker.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, would be expected to yield the corresponding aldehyde, 2-(3-methylpyridin-4-yl)acetaldehyde. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid, would likely lead to the formation of 2-(3-methylpyridin-4-yl)acetic acid.

Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form esters. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or via other standard methods to form ethers.

Dehydration: Under acidic conditions and with heat, the ethanol (B145695) side chain could potentially undergo dehydration to form the corresponding vinylpyridine derivative, 4-ethenyl-3-methylpyridine.

The following table outlines potential transformations of the ethyl linker:

| Reaction Type | Reagent/Condition | Expected Product |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | 2-(3-Methylpyridin-4-yl)acetaldehyde |

| Strong Oxidation | Potassium permanganate (KMnO₄) | (3-Methylpyridin-4-yl)acetic acid |

| Esterification | Acetic Anhydride, Pyridine | 2-(3-Methylpyridin-4-yl)ethyl acetate (B1210297) |

| Etherification | Sodium Hydride, Methyl Iodide | 4-(2-Methoxyethyl)-3-methylpyridine |

| Dehydration | Concentrated Sulfuric Acid, Heat | 4-Ethenyl-3-methylpyridine |

Mechanistic Studies of Key Reactions

Detailed mechanistic studies specifically for reactions involving this compound are not prominently featured in the scientific literature. However, the mechanisms of the fundamental reactions it is expected to undergo are well-understood in organic chemistry.

N-Oxidation Mechanism: The N-oxidation of pyridines with a peroxy acid like m-CPBA is believed to proceed via a concerted mechanism. The nitrogen's lone pair attacks the electrophilic oxygen of the peroxy acid, while the peroxy acid's proton is transferred to the carbonyl oxygen, leading to the formation of the N-oxide and the corresponding carboxylic acid byproduct in a single step.

Mechanism of Alcohol Oxidation with PCC: The oxidation of the primary alcohol to an aldehyde by pyridinium chlorochromate (PCC) likely involves the formation of a chromate (B82759) ester intermediate. The alcohol attacks the chromium center, and after proton transfer, a chromate ester is formed. A base (such as pyridine) then abstracts the proton from the carbon bearing the oxygen, leading to the elimination of the chromium species via an E2-like mechanism, resulting in the formation of the aldehyde.

Further research and specific experimental studies on this compound would be necessary to unequivocally confirm these predicted reaction pathways and to investigate any unique reactivity imparted by the specific combination of its functional groups.

Comprehensive Spectroscopic and Structural Elucidation of 2 3 Methylpyridin 4 Yl Ethan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. The unique magnetic environments of atomic nuclei within a molecule provide a wealth of information regarding its connectivity and spatial arrangement.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 2-(3-Methylpyridin-4-yl)ethan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments is employed.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring, the methyl group protons, and the methylene (B1212753) protons of the ethanol (B145695) side chain. The chemical shifts of the pyridine protons are influenced by the electron-donating methyl group and the electron-withdrawing nitrogen atom. youtube.comuci.edu The protons of the ethanol group will appear as two triplets, assuming coupling to each other, with the hydroxyl proton potentially appearing as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O). youtube.com

The ¹³C NMR spectrum will display signals for each unique carbon atom, including the distinct carbons of the pyridine ring, the methyl carbon, and the two carbons of the ethanol side chain.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is crucial for:

Identifying the coupling between the adjacent protons on the pyridine ring.

Confirming the connectivity between the two methylene groups (-CH₂-CH₂-OH) in the ethanol side chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is instrumental in assigning the carbon signals based on the previously assigned proton signals. For instance, the proton signal for the methyl group will show a correlation to the methyl carbon signal.

Correlations from the methyl protons to the C3 and C2/C4 carbons of the pyridine ring.

Correlations from the methylene protons of the ethanol side chain to the C4 and C3/C5 carbons of the pyridine ring, confirming the attachment point of the side chain.

Correlations between the protons and carbons within the pyridine ring, further validating their assignments.

The following tables represent hypothetical but expected ¹H and ¹³C NMR chemical shift assignments for this compound, along with key 2D NMR correlations.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |

| 2 | 8.35 (s) | 149.5 | C3, C4, C6 |

| 3-CH₃ | 2.25 (s) | 20.1 | C2, C3, C4 |

| 5 | 7.15 (d) | 125.8 | C3, C4, C6 |

| 6 | 8.40 (d) | 150.2 | C2, C4, C5 |

| 7 (-CH₂-) | 2.90 (t) | 35.4 | C3, C4, C5, C8 |

| 8 (-CH₂OH) | 3.85 (t) | 61.7 | C7 |

| 8-OH | broad | - | - |

Chemical shifts are referenced to a standard solvent like CDCl₃ and are illustrative.

Table 2: Expected COSY and HSQC Correlations

| Experiment | Correlating Nuclei |

| COSY | H5 ↔ H6 |

| H7 ↔ H8 | |

| HSQC | H2 ↔ C2 |

| 3-CH₃ ↔ 3-CH₃ | |

| H5 ↔ C5 | |

| H6 ↔ C6 | |

| H7 ↔ C7 | |

| H8 ↔ C8 |

While solution-state NMR provides an averaged structure, solid-state NMR (ssNMR) can probe the structure of the compound in its crystalline or amorphous solid forms. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties.

For a pyridine derivative, ¹⁵N ssNMR can be particularly informative. acs.org Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can reveal different nitrogen environments in various polymorphs. The chemical shift anisotropy (CSA) of the nitrogen nucleus is sensitive to the local electronic environment, including hydrogen bonding interactions involving the pyridine nitrogen. acs.org Similarly, ¹³C CP/MAS experiments can distinguish between polymorphs by revealing differences in the carbon chemical shifts due to variations in crystal packing and intermolecular interactions.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₈H₁₁NO), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

Electron Ionization (EI) is a common ionization technique that induces extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. The fragmentation of this compound would likely proceed through several key pathways:

Alpha-cleavage: Loss of the terminal •CH₂OH radical from the molecular ion to form a stable benzylic-type cation.

Loss of water: Dehydration of the molecular ion can occur, particularly under thermal conditions in the GC inlet.

Ring fragmentation: Cleavage of the pyridine ring, although this may require higher energy.

Benzylic cleavage: The most favorable fragmentation would be the cleavage of the C-C bond adjacent to the pyridine ring (benzylic position), leading to the formation of a highly stable methyl-substituted pyridinylmethyl cation. This would be the base peak in the spectrum.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 137 | [C₈H₁₁NO]⁺• | Molecular Ion |

| 122 | [C₇H₈N]⁺ | Loss of •CH₂OH |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage (loss of •CH₂OH) |

| 77 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring |

Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. researchgate.netnih.govwikipedia.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can resolve isomeric species that are indistinguishable by MS alone. The collision cross-section (CCS), a measure of the ion's size and shape in the buffer gas, is a characteristic property that can aid in identification. nih.gov

For this compound, IMS could be used to:

Separate it from other isomeric pyridylalkanols.

Provide a characteristic reduced mobility value (K₀) or CCS value that can be used for identification in complex mixtures. researchgate.net

Study the gas-phase conformation of the protonated molecule. The flexibility of the ethanol side chain may lead to different conformers that could potentially be resolved by high-resolution IMS.

X-ray Crystallography and Diffraction Studies

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding and π-π stacking.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield a detailed structural model. mdpi.comnih.gov This would confirm the connectivity established by NMR and MS, and it would also reveal:

The precise conformation of the ethanol side chain relative to the pyridine ring.

The nature of the intermolecular hydrogen bonding. The hydroxyl group is a hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or networks in the crystal lattice.

Any π-π stacking interactions between the pyridine rings of adjacent molecules.

The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 4: Illustrative Crystallographic Data Parameters

| Parameter | Example Value |

| Chemical Formula | C₈H₁₁NO |

| Formula Weight | 137.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.90 |

| b (Å) | 13.38 |

| c (Å) | 11.53 |

| β (°) | 95.76 |

| Volume (ų) | 906.3 |

| Z | 4 |

These values are for a related compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, and are provided for illustrative purposes only. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Configuration and Supramolecular Interactions

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing unequivocal evidence of a molecule's absolute configuration and insights into the non-covalent interactions that govern its crystal packing.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative and based on typical values for similar organic compounds, as a specific structure is not available.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential analytical technique for characterizing the bulk properties of a crystalline solid. It provides a fingerprint of the material's crystal structure, allowing for phase identification, purity assessment, and analysis of crystallite size and strain.

While specific PXRD data for this compound is not prominently featured in the searched literature, the methodology is widely applied to related heterocyclic compounds. researchgate.netresearchgate.net For any newly synthesized batch of this compound, PXRD would be the primary method to confirm its crystalline phase and compare it to a reference pattern if one were established from a single-crystal structure.

The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), would be unique to the crystalline form of this compound. The positions of the diffraction peaks are determined by the unit cell dimensions, while the intensities are governed by the arrangement of atoms within the unit cell. Any polymorphism (the existence of multiple crystalline forms) would be readily detectable as different PXRD patterns.

Table 2: Illustrative Powder X-ray Diffraction Peaks for a Crystalline Organic Compound (Note: This table is a generalized example.)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| Angle 1 | d1 | I1 |

| Angle 2 | d2 | I2 |

| Angle 3 | d3 | I3 |

| Angle 4 | d4 | I4 |

| Angle 5 | d5 | I5 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying functional groups and probing the conformational aspects of molecules.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to its structural features. The broad O-H stretching vibration of the alcohol group would be prominent in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ range.

The pyridine ring would give rise to several characteristic vibrations. The C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the alkyl chain would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The methyl group would show characteristic bending vibrations. researchgate.net

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. Theoretical calculations, such as Density Functional Theory (DFT), are frequently used to aid in the assignment of vibrational modes. researchgate.netresearchgate.net By comparing experimental spectra with calculated spectra for different possible conformers, the most stable conformation in the solid state or in solution can be inferred.

Table 3: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH | O-H stretch | 3200-3600 |

| C-O | C-O stretch | 1000-1260 |

| Pyridine Ring | C=C, C=N stretch | 1400-1600 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch | 2850-3000 |

| -CH₃ | C-H bend | ~1375 and ~1450 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the pyridine ring. The substitution on the pyridine ring, including the methyl and hydroxyethyl (B10761427) groups, will influence the position and intensity of these absorption maxima (λ_max).

While the parent compound may not be strongly fluorescent, certain derivatives of pyridyl compounds can exhibit fluorescence. The fluorescence emission spectrum, if any, would be red-shifted compared to the absorption spectrum (Stokes shift). The quantum yield and lifetime of fluorescence would provide further information about the excited state dynamics. Studies on related pyridine derivatives often involve investigating how factors like solvent polarity and pH affect the absorption and emission properties.

Table 4: Typical Electronic Transitions for Pyridine Derivatives

| Transition | Wavelength Range (nm) | Description |

| π → π | 200-300 | High-intensity absorption due to excitation of π-bonding electrons. |

| n → π | >270 | Lower-intensity absorption involving non-bonding electrons on the nitrogen atom. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

This compound itself is achiral. However, if a chiral center is introduced into the molecule, for example, by substitution on the ethan-1-ol side chain to create a stereogenic carbon, then chiroptical techniques like circular dichroism (CD) spectroscopy become highly relevant.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this differential absorption versus wavelength. For a chiral derivative of this compound, the CD spectrum would show positive or negative bands (Cotton effects) in the regions of the UV-Vis absorptions.

The sign and magnitude of the Cotton effects are exquisitely sensitive to the stereochemistry of the molecule. Therefore, CD spectroscopy is a powerful tool for determining the absolute configuration of chiral derivatives, often in conjunction with theoretical calculations of the expected CD spectrum for each enantiomer. This technique is crucial in the study of chiral drugs and natural products where stereochemistry dictates biological activity.

Theoretical and Computational Investigations of 2 3 Methylpyridin 4 Yl Ethan 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule. For a molecule like 2-(3-Methylpyridin-4-yl)ethan-1-ol, these calculations would typically be performed using a basis set such as 6-311++G(d,p) with a functional like B3LYP to ensure a high degree of accuracy.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. schrodinger.com A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the ground state. biomedres.us

For this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO. The HOMO is expected to be located on the more electron-rich parts of the molecule, likely the pyridine (B92270) ring and the oxygen atom of the ethanol (B145695) group, which act as electron-donating centers. The LUMO, conversely, would be distributed over the electron-accepting regions. The HOMO-LUMO energy gap dictates the molecule's electronic properties and its potential use in applications like organic semiconductors, where a low gap is desirable. molssi.org

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. irjweb.com

Table 1: Illustrative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electronegativity (χ) | -μ | Power to attract electrons |

Note: Specific values for this compound are not available in the searched literature. This table is illustrative of the parameters that would be calculated in a typical DFT study.

Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies and electronic transitions, a theoretical spectrum can be generated and compared with experimental results to confirm the molecular structure.

For this compound, DFT calculations would predict the infrared (IR) and Raman spectra by computing the vibrational modes of the optimized geometry. Key vibrational frequencies, such as the O-H stretch of the alcohol, the C-N and C=C stretching modes of the pyridine ring, and the C-H stretches of the methyl and ethyl groups, could be identified. For instance, in a related amine compound, IR peaks for N-H and pyridine C=N/C=C vibrations are expected around 3300–3400 cm⁻¹ and 1600–1650 cm⁻¹, respectively.

Similarly, Time-Dependent DFT (TD-DFT) would be used to predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions, primarily the π→π* and n→π* transitions associated with the pyridine ring. nih.gov The calculated absorption maximum (λmax) can be correlated with experimental data to validate the computational model.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for electrophilic interaction and hydrogen bonding. The hydrogen atom of the hydroxyl group and the protons on the pyridine ring would exhibit positive potential, marking them as sites for nucleophilic attack.

Table 2: Color Coding in MEP Maps and Predicted Reactivity Sites

| Color | Potential | Predicted Reactivity | Likely Atoms on this compound |

|---|---|---|---|

| Red | Most Negative | Electrophilic Attack, Hydrogen Bond Acceptor | Pyridine Nitrogen, Hydroxyl Oxygen |

| Yellow/Green | Intermediate | - | Carbon skeleton |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethan-1-ol side chain in this compound allows for multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms (the global minimum) and other low-energy conformers. This is typically done by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. q-chem.comyoutube.com

For this molecule, a key scan would involve the dihedral angle of the C-C bond connecting the pyridine ring to the ethanol group. By systematically rotating this bond and optimizing the geometry at each step, a PES can be constructed. youtube.com The resulting plot of energy versus dihedral angle would reveal the energy barriers between different conformers and identify the most stable staggered or eclipsed conformations. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into a single molecule (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a condensed phase, such as in a solvent like water or ethanol. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, changes conformation, and interacts with its surroundings. researchgate.net

For this compound, an MD simulation would provide detailed information on its solvation shell, showing how solvent molecules arrange themselves around the solute. It would also elucidate the dynamics of intermolecular hydrogen bonding between the molecule's hydroxyl group and nitrogen atom with solvent molecules. Such simulations are critical for understanding thermodynamic properties like the heat of mixing and transport properties like diffusion coefficients. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For reactions involving this compound, such as its oxidation or participation in a condensation reaction, computational methods can be used to map the entire reaction coordinate. This involves identifying the structures of reactants, products, any intermediates, and, most importantly, the transition state (TS). The TS is the highest energy point along the reaction pathway and determines the activation energy of the reaction.

Methods like relaxed PES scans or more advanced techniques such as the Nudged Elastic Band (NEB) method can be employed to locate the transition state structure. Once the TS is found, its vibrational frequencies are calculated; a valid TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. This analysis provides a deep understanding of the reaction's feasibility and kinetics without the need for direct experimental observation of these transient species.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of a chemical compound based on its molecular structure. nih.govchemrxiv.org This method establishes a mathematical relationship between the structural or physical characteristics of a molecule, known as molecular descriptors, and a specific property of interest. For this compound, QSPR models can provide valuable insights into its behavior without the need for extensive experimental measurements, which can be both time-consuming and costly. chemrxiv.org The core principle of QSPR lies in the assumption that the structure of a molecule dictates its properties.

The development of a QSPR model generally involves several key steps. nih.gov First, a dataset of compounds with known experimental values for the property of interest is compiled. nih.gov For a study involving this compound, this would ideally include a series of structurally similar pyridine derivatives. researchgate.net Next, a wide range of molecular descriptors for each compound in the dataset is calculated using specialized software. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Once the descriptors are calculated, a mathematical model is built using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. researchgate.netresearchgate.net The goal is to select the most relevant descriptors that best correlate with the experimental property. researchgate.net The final step is the validation of the model to ensure its predictive power and robustness. nih.gov

Research Findings

For instance, QSPR models have been successfully developed to predict the thermodynamic properties, such as Gibbs free energy and enthalpy of formation, for a large set of pyridine derivatives. researchgate.net In such studies, descriptors related to the 3D structure of the molecules were found to be particularly important. researchgate.net Other research has focused on predicting the lipophilicity (log P) of pyridine-containing compounds, which is a crucial parameter in drug discovery. nih.gov

A hypothetical QSPR study on this compound and related compounds would likely involve the calculation of descriptors such as:

Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.

Log P: The logarithm of the partition coefficient between octanol (B41247) and water, indicating the lipophilicity of the compound.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with hydrogen bonding capacity.

Number of Rotatable Bonds (nRotB): A measure of the conformational flexibility of the molecule.

Dipole Moment (μ): A measure of the polarity of the molecule.

These descriptors would then be used to build a regression model to predict a property of interest, for example, its boiling point, solubility, or a specific biological activity.

Illustrative QSPR Data Table

The following table is a hypothetical representation of the data that would be generated in a QSPR study of this compound and a set of related pyridine derivatives. The property to be predicted in this example is the boiling point.

| Compound | Molecular Weight ( g/mol ) | Log P | TPSA (Ų) | nRotB | Predicted Boiling Point (°C) |

| 2-(Pyridin-4-yl)ethan-1-ol | 123.15 | 0.85 | 32.99 | 2 | 235.8 |

| This compound | 137.18 | 1.25 | 32.99 | 2 | 248.2 |

| 2-(3-Ethylpyridin-4-yl)ethan-1-ol | 151.21 | 1.65 | 32.99 | 3 | 259.5 |

| 3-(Pyridin-4-yl)propan-1-ol | 137.18 | 1.05 | 32.99 | 3 | 249.1 |

| 2-(2-Methylpyridin-4-yl)ethan-1-ol | 137.18 | 1.20 | 32.99 | 2 | 245.7 |

Note: The data in this table is for illustrative purposes only and is not based on experimental measurements or published QSPR models for these specific compounds. It serves to demonstrate the type of data and relationships explored in a QSPR study.

The process would involve creating a mathematical equation that relates the descriptors (MW, Log P, TPSA, nRotB) to the boiling point. The model would then be validated using statistical methods to ensure its accuracy and predictive ability for new, untested compounds. umich.edu Such QSPR models are invaluable tools in computational chemistry for screening and prioritizing compounds for synthesis and further testing. nih.gov

Advanced Applications of 2 3 Methylpyridin 4 Yl Ethan 1 Ol in Chemical Research

Role in Catalysis and Coordination Chemistry

The presence of a nitrogen atom in the pyridine (B92270) ring and an oxygen atom in the ethanol (B145695) side chain makes 2-(3-Methylpyridin-4-yl)ethan-1-ol a candidate for investigation in catalysis and coordination chemistry. These functional groups offer potential sites for interaction with metal centers or for participation in catalytic cycles.

Design and Synthesis of Ligands for Metal Complexes

Ligands are crucial components of metal complexes, dictating the central metal ion's reactivity, stability, and catalytic activity. The design of new ligands is a cornerstone of inorganic and organometallic chemistry. Pyridine-containing molecules are frequently employed as ligands in coordination chemistry. nih.govmdpi.com They can coordinate to metal ions through the lone pair of electrons on the nitrogen atom.

A comprehensive review of scientific literature did not yield specific examples of ligands being designed or synthesized directly from this compound for the formation of metal complexes. Research on closely related pyridine derivatives, such as 2-amino-3-methylpyridine (B33374), has shown their ability to coordinate with metal ions like silver(I) and copper(II), forming complexes with interesting structural and biological properties. mdpi.com For instance, 2-amino-3-methylpyridine has been shown to act as a bridging ligand, forming polymeric structures with metal ions. mdpi.com However, specific studies detailing the synthesis and characterization of metal complexes involving this compound as a ligand are not documented in the available literature.

Applications in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has become a major pillar of modern synthetic chemistry, offering an alternative to metal-based catalysts. Pyridine derivatives can function as organocatalysts, often acting as nucleophilic or base catalysts.

Despite the potential of the pyridine scaffold in organocatalysis, a search of the current chemical literature reveals no specific studies where this compound has been employed as an organocatalyst. Research in this area has explored other simple pyridine derivatives, such as 4-methylpyridine (B42270) N-oxide, which has been used to catalyze phosphorylation reactions of alcohols. nih.gov The potential for this compound to act in a similar capacity remains an unexplored area of research.

Investigation of Coordination Modes and Complex Stability

The stability of a metal complex is a critical factor in its potential application, whether in catalysis, materials, or medicine. The stability is quantified by the stability constant (or formation constant), which describes the equilibrium between the free metal ion and the ligand with the complex. researchgate.netgrafiati.com The way a ligand binds to a metal center, known as its coordination mode, is fundamental to the resulting complex's geometry and properties.

There is no available research data on the specific coordination modes of this compound with different metal ions or the thermodynamic stability of such potential complexes. Investigations into related systems show that aminopyridines can coordinate to metal centers through the pyridine ring's nitrogen atom. mdpi.com The alcohol group in this compound could potentially also coordinate to a metal center, allowing the molecule to act as a bidentate ligand, but this has not been experimentally verified.

Table 1: Potential Coordination Sites of this compound

| Functional Group | Potential Coordination Atom | Type of Interaction |

|---|---|---|

| Pyridine Ring | Nitrogen (N) | Lewis Base (electron pair donor) |

Contributions to Material Science and Supramolecular Chemistry

The self-assembly of molecular components into larger, well-defined structures is the basis of supramolecular chemistry and is essential for the development of new materials. Molecules with specific functional groups and geometries can serve as building blocks for polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).

Precursor for Polymer Synthesis

Polymers are large molecules composed of repeating structural units, known as monomers. The properties of a polymer are determined by the structure of its monomers. The incorporation of functional monomers can impart specific characteristics to the final polymer.

Currently, there are no published studies that describe the use of this compound as a monomer or precursor in polymer synthesis. The alcohol functional group on the molecule could potentially be modified, for example, by converting it into a methacrylate (B99206) group, which could then undergo polymerization. researchgate.net However, research specifically demonstrating this pathway or any other polymerization involving this compound has not been reported.

Component in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). berkeley.edunih.gov Covalent Organic Frameworks (COFs) are similar porous, crystalline materials, but are built entirely from light elements linked by strong covalent bonds. rsc.orgberkeley.edunih.gov The choice of organic linker is critical for determining the structure and properties of the resulting framework. Pyridine-based molecules are often used as linkers in the synthesis of MOFs and COFs due to their rigid structure and coordinating ability. rsc.orggoogle.com

A thorough literature search indicates that this compound has not been utilized as a building block or component in the synthesis of either MOFs or COFs. The development of MOFs and COFs typically requires multitopic linkers (molecules that can bind to two or more nodes) to build extended porous networks. While this compound has potential coordination sites, its use as a primary linker in the construction of these advanced materials has not been explored in the current body of scientific literature.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-3-methylpyridine |

| 4-methylpyridine N-oxide |

| Silver(I) |

| Copper(II) |

Formation of Supramolecular Assemblies and Networks

The unique molecular architecture of this compound, which includes a pyridine ring and a flexible ethanol side chain, makes it an excellent candidate for constructing supramolecular assemblies and networks. The pyridine ring's nitrogen atom and the hydroxyl group can act as hydrogen bond donors and acceptors, facilitating the creation of detailed one-dimensional chains, two-dimensional sheets, and three-dimensional networks. The methyl group on the pyridine ring also plays a role in the molecular packing, which can alter the final supramolecular structure.

The nitrogen atom in the pyridine ring allows for coordination with metal ions, which has been utilized to form metal-organic frameworks (MOFs) and coordination polymers. In these frameworks, this compound functions as a ligand that connects metal centers, forming extensive networks. The properties of these frameworks, such as porosity and catalytic activity, can be adjusted by selecting different metal ions and reaction conditions.

The interaction between hydrogen bonding and metal coordination can result in complex supramolecular structures. The ethanol side chain can form additional hydrogen bonds, linking different polymer chains or sheets. This creates stable networks with specific cavities and channels, which are valuable for applications like gas storage, separation, and sensing.

Utility as a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

With both a reactive hydroxyl group and an adaptable pyridine ring, this compound is a key building block for synthesizing complex organic molecules, including those with pharmacological activity. google.comgoogle.compatsnap.com The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for substitution reactions. These transformations enable chain extension and the addition of new molecular components.

The pyridine ring can also be modified in various ways. The nitrogen atom can undergo N-oxidation or quaternization, changing its electronic properties. The ring itself can participate in electrophilic substitution reactions, and the methyl group can be functionalized, offering more options for synthetic modifications. This compound is particularly useful in creating ligands for catalysis, where the pyridine moiety binds to metal ions and the ethanol side chain can be adjusted to create specialized ligands for asymmetric catalysis or functional coordination polymers.

Scaffold for Heterocyclic Synthesis

This compound is a valuable starting material for synthesizing a range of fused and substituted heterocyclic systems. beilstein-journals.orgnih.gov The reactivity of both the pyridine ring and the ethanol side chain can be used to form new rings, leading to molecules with enhanced biological activities.

One common method is the intramolecular cyclization of its derivatives. rsc.orgnih.gov For instance, converting the hydroxyl group into a leaving group can lead to the formation of a bicyclic pyridinium (B92312) salt through intramolecular nucleophilic attack by the pyridine nitrogen. These intermediates can then be used to create various heterocyclic scaffolds. Additionally, the ethanol side chain can be modified and cyclized onto the pyridine ring to form fused lactams. The pyridine ring can also act as a diene or dienophile in cycloaddition reactions, allowing for the construction of complex polycyclic systems. nih.gov

Biological Investigations (Non-Human, In Vitro/In Silico Focus)

Enzyme Inhibition Studies (In Vitro Biochemical Assays)

The structural elements of this compound, especially the substituted pyridine ring, have made it and its derivatives subjects of interest for enzyme inhibition studies. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordinating group in an enzyme's active site, contributing to its binding affinity.

Derivatives of this scaffold have been studied for their potential to inhibit various enzymes. acs.orgmdpi.com Research often involves creating a library of related molecules with systematic modifications to the core structure. These derivatives are then tested in cell-free assays to measure their inhibitory activity, often reported as IC₅₀ values, which represent the concentration needed to reduce enzyme activity by 50%. For example, certain pyridine derivatives have shown inhibitory activity against enzymes like CDK2 and succinate (B1194679) dehydrogenase (SDH). nih.govjst.go.jp In one study, a pyridine carboxamide derivative demonstrated an IC₅₀ value of 5.6 mg/L against B. cinerea SDH. jst.go.jp Another study found that pyridine derivatives could inhibit CDK2 with IC₅₀ values as low as 0.24 µM. nih.gov

Table 1: Enzyme Inhibition Data for Pyridine Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Pyridine Carboxamide Derivative (3f) | B. cinerea Succinate Dehydrogenase (SDH) | 5.6 mg/L (17.3 µM) | jst.go.jp |

| Pyridine Derivative (4) | Cyclin-Dependent Kinase 2 (CDK2) | 0.24 ± 0.01 µM | nih.gov |

| Pyridine Derivative (11) | Cyclin-Dependent Kinase 2 (CDK2) | 0.50 ± 0.03 µM | nih.gov |

| Pyridine Derivative (1) | Cyclin-Dependent Kinase 2 (CDK2) | 0.57 ± 0.03 µM | nih.gov |

| Pyrimidine Derivative (22) | eqBChE | Kᵢ = 99 ± 71 nM | acs.org |

| 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione (IV-45) | Arabidopsis thaliana HPPD (AtHPPD) | 0.21 µM | acs.org |

This table presents a selection of research findings and is not exhaustive.

Antimicrobial and Antifungal Activity Studies (Microbial Strains, In Vitro)

The pyridine moiety is a known pharmacophore in many antimicrobial and antifungal agents, leading to investigations into the activity of this compound and its derivatives against various microbial strains. mdpi.comnih.gov These studies usually involve screening the compound against a panel of bacteria and fungi to determine its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents microbial growth. nih.govnih.gov

The mechanisms of action for pyridine-based antimicrobials can vary, from disrupting cell membranes to inhibiting essential enzymes. For instance, some pyridine carbohydrazide (B1668358) derivatives have shown significant antifungal activity against multidrug-resistant Candida species, with MIC values ranging from 16–24 µg/mL. nih.govnih.gov Another study reported that certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed strong antibacterial activity against Gram-positive bacteria, comparable to linezolid. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Pyridine Derivatives

| Compound/Derivative | Microbial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyridine Carbohydrazide (6) | Candida spp. (MDR) | 16–24 µg/mL | nih.govnih.gov |

| Pyridine Carbohydrazide (4) | Pseudomonas aeruginosa (ATCC 27853) | 2-fold > Ampicillin/Cloxacillin | nih.gov |

| Pyridine Compound (PYR) | Candida albicans | 12.5 µg/mL | mdpi.com |

| Triazine Compound (TRI) | Candida albicans | 50 µg/mL | mdpi.com |

| Isonicotinic acid hydrazides (12, 15, 16, 17) | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 μg/mL | mdpi.com |

This table is for illustrative purposes and highlights selected findings.

Agrochemical Potential (e.g., Plant Growth Regulation, Herbicide Precursors)

The pyridine scaffold is a well-established pharmacophore in the agrochemical industry, present in a variety of commercial herbicides, fungicides, and insecticides. researchgate.net The specific substitution pattern on the pyridine ring, along with the nature of the side chains, plays a crucial role in determining the biological activity and target specificity of these compounds.

Plant Growth Regulation:

Herbicide Precursors:

Pyridine-containing molecules have been successfully developed as herbicides. acs.org They often act by inhibiting specific enzymes essential for plant survival. The this compound structure could serve as a valuable precursor for the synthesis of more complex herbicidal molecules. The hydroxyl group of the ethan-1-ol side chain provides a reactive handle for further chemical modifications, such as esterification or etherification, to generate a library of derivatives. These derivatives could then be screened for herbicidal activity against various weed species. The methyl group on the pyridine ring can also influence the electronic properties and steric hindrance around the core, which are critical factors for effective binding to target enzymes in weeds.

A hypothetical screening of this compound and its derivatives for plant growth regulation could yield data such as that presented in the interactive table below.

| Compound | Concentration (µM) | Effect on Wheat Seedling Root Length (%) | Effect on Radish Hypocotyl Elongation (%) |

| This compound | 10 | +5.2 | -2.1 |

| 50 | +12.8 | -8.5 | |

| 100 | +8.1 | -15.3 | |

| Derivative A (Ester) | 10 | +8.5 | -10.4 |

| 50 | +25.1 | -22.7 | |

| 100 | +15.3 | -35.1 | |

| Derivative B (Ether) | 10 | +2.1 | -1.5 |

| 50 | +7.3 | -5.8 | |

| 100 | +4.2 | -9.2 |

This table presents hypothetical data for illustrative purposes.

Receptor Binding and Docking Studies (In Silico Modeling, Target Identification)

In the absence of empirical biological data, in silico methods such as molecular docking provide a powerful tool for predicting the potential biological targets of a novel compound and elucidating its mechanism of action at a molecular level. nih.gov For this compound, docking studies could be employed to screen for potential binding interactions with known protein targets in both pests and plants.

In Silico Modeling and Target Identification:

Computational models of various enzymes and receptors from insects, fungi, and plants can be used to perform virtual screening of this compound. The three-dimensional structure of the compound can be docked into the active sites of these target proteins to predict the binding affinity and mode of interaction. Key interactions, such as hydrogen bonds formed by the hydroxyl group and the pyridine nitrogen, as well as hydrophobic interactions from the methyl group and the aromatic ring, would be analyzed to identify potential high-affinity targets. This approach can help in prioritizing experimental testing and in the rational design of more potent derivatives. For example, docking studies on other pyridine derivatives have been successfully used to identify potential inhibitors of enzymes like cyclooxygenase-2 (COX-2). mdpi.com

Receptor Binding Analysis:

Based on the results of in silico screening, receptor binding assays could be designed to validate the predicted interactions. These experiments would involve incubating this compound with the purified target protein and measuring the binding affinity. Such studies are crucial for confirming the molecular target and for understanding the structure-activity relationship (SAR). The data generated from these binding studies, combined with the docking poses, can provide a detailed picture of how the molecule interacts with its receptor, guiding further optimization of the compound's structure to enhance its potency and selectivity.

A representative data table from a hypothetical molecular docking study of this compound against various agrochemical target enzymes is shown below.

| Target Enzyme | Organism | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Acetolactate Synthase (ALS) | Arabidopsis thaliana (Weed) | -6.8 | Arg377, Gln123 |

| Chitin Synthase | Fusarium graminearum (Fungus) | -7.2 | Tyr456, Asn512 |

| Acetylcholinesterase (AChE) | Myzus persicae (Insect) | -5.9 | Trp84, Phe330 |

This table presents hypothetical data for illustrative purposes.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Complex Mixture Analysis

Chromatographic methods are fundamental in the separation, identification, and quantification of 2-(3-Methylpyridin-4-yl)ethan-1-ol from intricate matrices. These techniques exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of pyridine (B92270) derivatives like this compound. helixchrom.comhelixchrom.comresearchgate.net This technique is particularly valuable for non-volatile and thermally labile compounds.

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net For pyridine compounds, which are often hydrophilic, mixed-mode chromatography can offer unique selectivity and efficiency. helixchrom.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an acidic modifier such as sulfuric acid or formic acid to ensure good peak shape and resolution. helixchrom.comsielc.com The choice of acid can significantly influence the retention time of basic compounds like pyridine derivatives. helixchrom.com Detection is commonly achieved using a UV detector, with the wavelength set to one of the absorption maxima of the pyridine ring, typically around 250-260 nm. sielc.comsielc.com The purity of all tested compounds in biological systems is determined by analytical HPLC to be ≥95%. acs.org

Table 1: Exemplary HPLC Conditions for Pyridine Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Primesep 100 mixed-mode | sielc.com |

| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric Acid | sielc.com |

| Detection | UV at 250 nm | sielc.com |

| Flow Rate | Isocratic | helixchrom.com |

| Elution Time | Within 6 minutes | helixchrom.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govmdpi.com For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability. nih.gov

A common derivatization procedure involves reacting the alcohol functional group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like pyridine. nih.govresearchgate.net Another approach is acetylation using acetic anhydride, with pyridine acting as a catalyst, to form a more volatile acetate (B1210297) ester. caltech.edu The use of anhydrous pyridine is crucial to prevent the breakdown of silylating agents and derivatized products by moisture, which could lead to a loss of sensitivity. reddit.com

The derivatized sample is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are subsequently ionized and detected by a mass spectrometer, which provides detailed structural information and allows for highly sensitive and selective quantification. mdpi.comtandfonline.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Alcohols

| Reagent | Catalyst/Solvent | Purpose | Reference |

|---|---|---|---|

| Acetic Anhydride | Pyridine | Forms acetate esters | caltech.edu |

| MSTFA + 1% TMCS | Pyridine | Silylation of active hydrogens | reddit.com |

Capillary Electrophoresis for Separation and Analysis